molecular formula C6H5ClN4O B15134950 5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one

5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B15134950
M. Wt: 184.58 g/mol
InChI Key: HFAAXEQTKZBHJZ-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with guanidine in the presence of a base, followed by cyclization to form the desired pyrazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its chlorine and methyl groups contribute to its potency as a CDK inhibitor and its broad-spectrum antimicrobial activity .

Properties

Molecular Formula

C6H5ClN4O

Molecular Weight

184.58 g/mol

IUPAC Name

5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C6H5ClN4O/c1-11-4-3(2-8-11)9-6(7)10-5(4)12/h2,4H,1H3

InChI Key

HFAAXEQTKZBHJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(=NC(=NC2=O)Cl)C=N1

Origin of Product

United States

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